molecular formula C27H27NO5 B610170 Posenacaftor CAS No. 2095064-05-2

Posenacaftor

Cat. No.: B610170
CAS No.: 2095064-05-2
M. Wt: 445.5 g/mol
InChI Key: QUDOHCFOJCNKPK-QGZVFWFLSA-N
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Description

Posenacaftor is a small molecule drug developed by Proteostasis Therapeutics. It is primarily being investigated as a treatment for cystic fibrosis, a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This compound functions as a CFTR corrector, helping to restore the proper folding and function of the defective CFTR protein, thereby improving ion transport across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of posenacaftor involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like crystallization and chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a commercial scale. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. The process would also need to comply with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Posenacaftor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Posenacaftor has several scientific research applications, particularly in the field of cystic fibrosis research. It is used to study the correction of defective CFTR proteins and their impact on ion transport and mucus production in epithelial cells. Additionally, this compound is being investigated for its potential use in combination therapies with other CFTR modulators to enhance their efficacy .

Mechanism of Action

Posenacaftor works by correcting the misfolded CFTR protein caused by genetic mutations. It helps the protein achieve its proper functional shape, allowing it to be transported to the cell membrane where it functions as a chloride channel. This improves the balance of fluids and ions in the cells, alleviating the symptoms of cystic fibrosis .

Comparison with Similar Compounds

Posenacaftor is similar to other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. it has shown higher efficacy in some studies, particularly when used in combination with other CFTR modulators. Unlike first-generation correctors like lumacaftor, this compound is considered a third-generation corrector with improved potency and stability .

List of Similar Compounds

  • Lumacaftor
  • Tezacaftor
  • Elexacaftor
  • Ivacaftor (when used in combination therapies)

This compound’s unique properties and higher efficacy make it a promising candidate for the treatment of cystic fibrosis, especially in combination with other modulators .

Properties

PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse.

CAS No.

2095064-05-2

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid

InChI

InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1

InChI Key

QUDOHCFOJCNKPK-QGZVFWFLSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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